molecular formula C11H12N2O2S B027922 6-amino-N-methylnaphthalene-2-sulfonamide CAS No. 104295-55-8

6-amino-N-methylnaphthalene-2-sulfonamide

Cat. No.: B027922
CAS No.: 104295-55-8
M. Wt: 236.29 g/mol
InChI Key: RBQODZRXIYFUJS-UHFFFAOYSA-N
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Description

The compound features a sulfonamide group, which is known for its ability to interact with enzymes and receptors in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-methylnaphthalene-2-sulfonamide typically involves the introduction of an amino group and a sulfonamide group onto a naphthalene ring. One common method involves the nitration of naphthalene, followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent reaction with a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, sulfonation, and amination, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-amino-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-N-methylnaphthalene-2-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt bacterial growth and replication, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

6-amino-N-methylnaphthalene-2-sulfonamide is unique due to its naphthalene ring structure, which provides additional stability and potential for diverse chemical modifications compared to simpler sulfonamides .

Properties

IUPAC Name

6-amino-N-methylnaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQODZRXIYFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888817
Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104295-55-8
Record name 6-Amino-N-methyl-2-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104295-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 6-amino-N-methylnaphthalene-2-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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